Ethyl 1-amino-2-vinylcyclopropanecarboxylate
Description
Ethyl 1-amino-2-vinylcyclopropanecarboxylate (CAS: 787548-29-2) is a cyclopropane derivative with the molecular formula C₈H₁₃NO₂ and a molecular weight of 155.197 g/mol . Its structure features a strained cyclopropane ring substituted with an amino group, a vinyl group, and an ethyl ester moiety. This compound is a key intermediate in pharmaceutical synthesis, notably in the production of protease inhibitors such as Simeprevir, where its stereochemistry ((1R,2S)-configuration) is critical for biological activity .
The hydrochloride salt form (CAS: 681807-60-3, molecular weight: 191.66 g/mol) is also commercially available, with storage requirements at 2–8°C due to its hygroscopic nature . Hazard data for the free base includes warnings for skin/eye irritation and respiratory sensitization (H315, H319, H335) .
Properties
IUPAC Name |
ethyl 1-amino-2-ethenylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-3-6-5-8(6,9)7(10)11-4-2/h3,6H,1,4-5,9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJXCTLFPNBZSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1C=C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622324 | |
| Record name | Ethyl 1-amino-2-ethenylcyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
787548-29-2 | |
| Record name | Ethyl 1-amino-2-ethenylcyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-amino-2-vinylcyclopropanecarboxylate typically involves asymmetric synthesis techniques to ensure high enantioselectivity. One common method involves the desymmetrization of a malonate diester derivative using engineered esterase from Bacillus subtilis . This process includes the conversion of 2-vinylcyclopropane-1,1-dicarboxylate diethyl ester to the monoester intermediate, which is then further processed to obtain the desired compound .
Another advanced method involves the alkylation and cyclization of a newly designed axially chiral nickel (II) complex of glycine Schiff base . This method provides excellent yields and diastereoselectivity, making it suitable for practical synthesis on a larger scale .
Industrial Production Methods
For industrial-scale production, the enzymatic desymmetrization method is preferred due to its efficiency and scalability. The use of engineered esterase allows for high enantioselectivity and the production of the compound in large quantities . This method has been optimized to achieve high enantiopurity and yield, making it a viable option for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-amino-2-vinylcyclopropanecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (MCPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Epoxides and other oxidized derivatives.
Reduction: Saturated cyclopropane derivatives.
Substitution: Various substituted amino and ester derivatives.
Scientific Research Applications
Antiviral Activity
Ethyl 1-amino-2-vinylcyclopropanecarboxylate has been identified as a precursor in the development of antiviral agents, particularly targeting the hepatitis C virus (HCV). Research indicates that derivatives of this compound can inhibit the HCV NS3 protease, an essential enzyme for viral replication.
Case Study : A study published in the Journal of Organic Chemistry synthesized various analogs derived from this compound, demonstrating enhanced potency against HCV replication through structural modifications.
Neuroprotective Effects
Compounds derived from this compound have shown potential neuroprotective properties. These compounds may offer therapeutic benefits for neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.
Case Study : Research on cyclopropane derivatives indicated improvements in cognitive function and neuronal protection in animal models of Alzheimer’s disease.
Building Block for Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis, particularly for constructing complex cyclic structures. Its unique cyclopropane framework allows for diverse chemical modifications, making it useful in synthesizing pharmaceuticals and agrochemicals.
Data Table: Applications Overview
Mechanism of Action
The mechanism of action of Ethyl 1-amino-2-vinylcyclopropanecarboxylate involves its interaction with specific molecular targets, such as viral proteases. The compound’s structure allows it to inhibit the activity of these enzymes, thereby preventing the replication of viruses like hepatitis C . The cyclopropane ring and vinyl group play crucial roles in its binding affinity and inhibitory activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally distinct from related cyclopropane derivatives. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Table 2: Hazard and Handling Comparison
Biological Activity
Ethyl 1-amino-2-vinylcyclopropanecarboxylate (VCPA) is a compound of significant interest in medicinal chemistry, primarily due to its role as an intermediate in the synthesis of antiviral drugs, particularly those targeting hepatitis C virus (HCV). This article delves into the biological activity of VCPA, exploring its mechanisms of action, biochemical properties, and potential therapeutic applications.
Overview of this compound
VCPA is characterized by its unique structural features, including a cyclopropane ring and a vinyl group. These structural elements contribute to its reactivity and biological activity. The compound is synthesized through enzymatic desymmetrization of malonate diester derivatives, which enhances its enantiomeric purity and bioactivity .
VCPA functions primarily as an intermediate in the synthesis of HCV NS3 protease inhibitors. The mechanism of action involves:
- Binding to Viral Proteases : VCPA binds to the active site of HCV NS3 protease, inhibiting its activity and preventing viral replication .
- Influence on Cellular Processes : The compound affects various cellular signaling pathways and gene expressions associated with viral infections, enhancing the efficacy of antiviral therapies .
The biochemical properties of VCPA are crucial for its function:
- Enzymatic Interactions : VCPA interacts with enzymes such as esterase from Bacillus subtilis, facilitating the production of enantiomerically pure compounds through desymmetrization processes .
- Pharmacokinetics : The synthesis process yields a compound with favorable bioavailability, suggesting potential for effective systemic delivery in therapeutic applications.
Research Findings
Recent studies have highlighted the efficacy of VCPA in antiviral applications:
- Antiviral Activity : Research indicates that VCPA is integral to the development of drugs that have shown significant antiviral activity against HCV. For instance, compounds derived from VCPA have been demonstrated to effectively inhibit HCV replication in vitro .
- Synthesis Optimization : Advances in enzymatic methods for synthesizing VCPA have led to improved yields and enantioselectivity, making it a more viable candidate for pharmaceutical development. A notable study achieved over 98% enantiomeric excess (e.e.) using engineered esterases .
Case Studies
Several case studies illustrate the impact of VCPA in drug development:
- Telaprevir Development :
- Enzymatic Resolution Studies :
Comparative Analysis
To understand the uniqueness and advantages of VCPA, it is beneficial to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 1-amino-2-cyclopropanecarboxylate | Lacks vinyl group | Less reactive; limited antiviral activity |
| (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid | Similar structure; different stereochemistry | Potentially effective but less studied |
VCPA stands out due to its specific stereochemistry and dual functional groups (amino and vinyl), which enhance its binding affinity to target enzymes involved in viral replication .
Q & A
Q. What are the key synthetic routes for Ethyl 1-amino-2-vinylcyclopropanecarboxylate, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : Synthesis typically involves cyclopropanation of a precursor (e.g., via [2+1] cycloaddition or vinyl transfer reactions) followed by functionalization. For example, asymmetric catalysis using chiral ligands (e.g., Rh or Pd complexes) is critical for controlling stereochemistry. Evidence from structurally analogous cyclopropane derivatives highlights the need for precise temperature control (e.g., -20°C to 25°C) and anhydrous solvents (e.g., THF or DCM) to minimize racemization .
- Key Reaction Conditions :
| Step | Catalyst/Solvent | Temperature | Yield Optimization |
|---|---|---|---|
| Cyclopropanation | Rh₂(OAc)₄ | 0–25°C | 60–80% |
| Amination | Chiral Pd complex | -20°C | 70–85% ee |
| Esterification | H₂SO₄ (cat.) | Reflux | >90% |
Q. How is the stereochemical configuration of this compound confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For example, single-crystal analysis of similar cyclopropane derivatives (e.g., (1R,2S)-configurations) resolved bond angles and torsional strain . Complementary techniques include:
- NMR : - COSY and NOESY to assess spatial proximity of substituents.
- CD Spectroscopy : Detects Cotton effects in chiral centers .
- Polarimetry : Measures specific rotation (e.g., for (1R,2S)-isomer) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates.
- Waste Disposal : Segregate halogenated byproducts (e.g., brominated derivatives) and neutralize acidic waste before disposal .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in ring-opening reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and activation energies. For example:
- Ring-Opening : Vinylcyclopropanes undergo strain-driven [3,3]-sigmatropic shifts. Calculations show a 25–30 kcal/mol barrier for thermal rearrangement .
- Nucleophilic Attack : Protonation at the cyclopropane ring’s β-carbon increases susceptibility to nucleophiles (e.g., amines), validated by Mulliken charge analysis .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., enzymatic inhibition vs. cell viability). For instance, discrepancies in antiviral activity (e.g., Simeprevir analogs) may arise from assay sensitivity .
- Structure-Activity Relationships (SAR) : Systematically modify substituents (e.g., replacing vinyl with phenyl groups) to isolate pharmacophore contributions .
Q. How can enantioselective synthesis of this compound be optimized for industrial-scale applications?
- Methodological Answer :
- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., epimerization) .
- Ligand Screening : High-throughput experimentation identifies robust chiral ligands (e.g., Josiphos variants) for >90% ee under scalable conditions .
Data Analysis and Experimental Design
Q. What statistical methods are appropriate for analyzing cyclopropane derivative stability under varying pH conditions?
- Methodological Answer :
- Accelerated Stability Testing : Use Arrhenius plots to extrapolate degradation rates (e.g., t₁/₂ at 25°C vs. 40°C).
- ANOVA : Compare means of stability data across pH 2–10 buffers to identify significant degradation thresholds .
Q. How do steric and electronic effects influence the cyclopropane ring’s stability in this compound?
- Methodological Answer :
- Steric Effects : Bulky substituents (e.g., tert-butyl groups) increase ring strain, lowering thermal stability (TGA data shows decomposition at 120°C vs. 150°C for less hindered analogs) .
- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) polarize the ring, enhancing susceptibility to nucleophilic attack (kinetic studies show 3x faster ring-opening) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
